Eriodictyol
Overview
Description
Eriodictyol is a flavonoid in the flavanones subclass . It is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables . It is also found in the leaves of some resinous shrubs of the genus Eriodictyon .
Synthesis Analysis
Eriodictyol can be biosynthesized from tyrosine by Corynebacterium glutamicum . The biosynthetic module of naringenin, an upstream intermediate for eriodictyol production, is optimized through screening of different gene orthologues . The hpaBC genes from E. coli encoding 4-hydroxyphenylacetate 3-hydroxylase are expressed in C. glutamicum to synthesize eriodictyol from naringenin .Molecular Structure Analysis
The IUPAC name of Eriodictyol is (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one . It is a flavonoid in the flavanones subclass .Chemical Reactions Analysis
Eriodictyol has been shown to be beneficial to various health conditions related to oxidative stress . It defends against hydrogen peroxide (H2O2)-induced oxidative damage in PC12 cells via the upregulation of HO-1 and β-glutamyl cysteine synthetase by activating the Nrf2/antioxidant response element (ARE) pathways .Physical And Chemical Properties Analysis
The molecular formula of Eriodictyol is C15H12O6 . Its molecular weight is 288.25 g/mol . The CAS number is 552-58-9 .Scientific Research Applications
1. Protection Against Oxidative Stress-Induced Cell Death
Eriodictyol has been found to protect human retinal pigment epithelial cells (ARPE-19) from oxidative stress-induced cell death. It does so by activating Nrf2 and inducing the phase 2 proteins heme-oxygenase (HO)-1 and NAD(P)H:quinone oxidoreductase (NQO)-1, as well as increasing intracellular glutathione levels. This suggests that eriodictyol could be beneficial in protecting against oxidative injury (Johnson, Maher, & Hanneken, 2009).
2. Anti-Cancer Properties
Research indicates that eriodictyol can inhibit the migration and invasion of glioblastoma cells. It suppresses the epithelial-mesenchymal transition (EMT) markers through downregulation of the P38 MAPK/GSK-3β/ZEB1 signaling pathway. This highlights its potential as a treatment option for glioblastoma (Lv et al., 2021).
3. Modulation of miRNA and mRNA Expression
Eriodictyol modulates miRNA and mRNA expression in human endothelial cells, suggesting its utility in therapeutic intervention for vascular diseases. This points to its potential role in influencing gene expression relevant to vascular health (Lee et al., 2017).
4. Improving Insulin Resistance and Glucose Uptake
Studies show that eriodictyol increases insulin-stimulated glucose uptake in human hepatocellular liver carcinoma cells and adipocytes. This implies its potential antidiabetic properties by enhancing glucose uptake and improving insulin resistance (Zhang et al., 2012).
5. Anti-Arthritis Effects
Eriodictyol has demonstrated significant effects in ameliorating joint swelling and improving joint pathology in a rat model of arthritis. It does so by inhibiting the Akt/HIF-1α signaling pathway, which is crucial for the development of rheumatoid arthritis (Lei et al., 2020).
6. Vascular Protection Against Oxidative Stress
Eriodictyol offers vascular protection against oxidative stress-related endothelial injury by inducing ERK/Nrf2/ARE-mediated HO-1 upregulation in human endothelial cells. This finding is significant for therapeutic intervention in cardiovascular disease (Lee et al., 2015).
7. Stimulating Insulin Secretion
Eriodictyol has been found to stimulate insulin secretion in mice islets through the cAMP/PKA signaling pathway. This indicates its potential as a novel insulin secretagogue, especially in a glucose-dependent manner (Hameed et al., 2018).
8. Broad Therapeutic Roles
Eriodictyol exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, hepatoprotective, and other miscellaneous benefits. This broad spectrum of effects makes it a potential drug source for enhancing health standards (Islam et al., 2020).
Safety And Hazards
Future Directions
Eriodictyol has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways . In view of the immense therapeutic effects, eriodictyol may serve as a potential drug source to enhance community health standards . More and more studies have focused on the pharmacological activity and mechanism of Eriodictyol in Ischemic stroke .
properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXYTNGIZCORC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877706 | |
Record name | (+)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.07 mg/mL at 20 °C | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Eriodictyol | |
CAS RN |
552-58-9 | |
Record name | (+)-Eriodictyol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eriodictyol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERIODICTYOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q520486B8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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